ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)11-8-17(16-15-11)9-12(18)10-6-4-5-7-13(10)20-2/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMCGMVDUKVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
-
Step 1: Synthesis of Azide Intermediate
- React 2-(2-methoxyphenyl)acetyl chloride with sodium azide in an appropriate solvent (e.g., DMF) to form the azide intermediate.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Combine the azide intermediate with ethyl propiolate in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 3: Purification
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) or acid catalyst.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound showed significant inhibitory effects on human lung adenocarcinoma cells (A549) with IC50 values comparable to standard chemotherapeutics .
Antifungal Properties
The triazole class is well-known for its antifungal activity. This compound has been tested against various fungal strains.
- Case Study : A study highlighted the efficacy of triazole derivatives in inhibiting the growth of Candida albicans, with this compound demonstrating effective antifungal activity at low concentrations .
Pesticidal Activity
Triazole compounds are also being explored for their pesticidal properties. This compound has shown potential as an agricultural fungicide.
- Case Study : Research conducted on various triazole derivatives indicated that they could effectively control plant pathogens such as Fusarium and Rhizoctonia. This compound was included in these studies and exhibited promising results in field trials .
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties.
- Case Study : A study demonstrated that polymers containing this compound exhibited improved thermal stability and mechanical strength compared to conventional polymers . This opens avenues for developing advanced materials with tailored properties for specific applications.
Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl ester and methoxyphenyl groups, resulting in different chemical and biological properties.
Ethyl 1-[2-(2-hydroxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate:
Ethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate: Contains a chloro group instead of a methoxy group, leading to different chemical behavior and biological activity.
Biological Activity
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has gained attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₄
- CAS Number : 1403233-62-4
Synthesis
The synthesis of this compound typically involves a multi-step process including the Huisgen 1,3-dipolar cycloaddition reaction. The following steps outline a common synthetic route:
- Synthesis of Azide Intermediate :
- React 2-(2-methoxyphenyl)acetyl chloride with sodium azide in DMF at room temperature.
- Cycloaddition Reaction :
- Combine the azide intermediate with an appropriate alkyne in the presence of copper(I) ions to form the triazole ring.
Biological Activity
This compound exhibits various biological activities that have been documented in several studies.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds similar to this compound show significant activity against various bacterial and fungal strains. For instance:
- A study reported that triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
Antitumor Activity
Research has highlighted the antitumor potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Reference Drug (Doxorubicin) | A431 | <5 |
The above data indicates that this compound exhibits promising cytotoxic effects comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antioxidant Activity : Research indicated that certain triazoles possess significant antioxidant properties, potentially offering protective effects against oxidative stress .
- Antidepressant Effects : Some derivatives have been linked to antidepressant activity through modulation of neurotransmitter levels .
Q & A
Q. What are the standard synthetic routes for ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Alkyne preparation : Reacting 2-(2-methoxyphenyl)-2-oxoethyl bromide with propargyl alcohol under basic conditions.
- Azide formation : Converting ethyl 4-carboxylate precursors to azides using NaN₃ and a halide source.
- Cycloaddition : Optimizing Cu(I) catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate) to minimize side reactions . Efficiency improvements include microwave-assisted synthesis (reducing reaction time from 24h to 2h) and solvent optimization (aqueous tert-butanol improves yield by 15-20%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) assigns the triazole proton (δ 8.2–8.5 ppm), methoxyphenyl group (δ 3.8–4.0 ppm), and ester carbonyl (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Confirms the triazole ring geometry (bond angles ~120°) and intermolecular interactions (e.g., C–H···O hydrogen bonds between methoxy and carbonyl groups). Use SHELXL for refinement .
- FTIR : Validates ester C=O (1720–1740 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations.
- Antioxidant screening : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds (LD₅₀ > 50 µM recommended for further study) .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) resolve discrepancies in experimental vs. theoretical spectral data?
- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate NMR chemical shifts (GIAO method) and IR vibrational modes. Discrepancies >0.3 ppm (NMR) or 20 cm⁻¹ (IR) suggest conformational flexibility or solvent effects .
- Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO to predict hydrogen-bonding interactions affecting stability. Compare with crystallographic data to validate .
Q. What strategies address conflicting data in stability studies under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor via HPLC-MS:
- Acidic conditions : Ester hydrolysis to carboxylic acid (retention time shift from 12.5 to 8.2 min).
- Oxidative conditions : Methoxyphenyl ring hydroxylation (m/z +16) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Scaffold modification : Replace the methoxyphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., nitro) substituents. Assess impact on antimicrobial activity via CoMFA/QSAR models .
- Ester hydrolysis : Synthesize the carboxylic acid analog and compare solubility/logP values (e.g., Hansch analysis) to correlate with membrane permeability .
Methodological Tables
Table 1. Key Crystallographic Data for this compound (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C–N) | 1.34 Å | |
| Dihedral angle (triazole-methoxyphenyl) | 85.3° |
Table 2. Optimized Reaction Conditions for CuAAC Synthesis
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Solvent | H₂O/t-BuOH (1:1) | H₂O/t-BuOH (3:1) |
| Temperature | 25°C | 60°C (microwave) |
| Yield | 65% | 82% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
